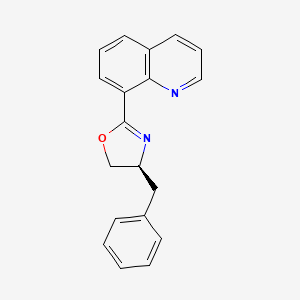

(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

CAS No.: 220628-97-7

Cat. No.: VC13790813

Molecular Formula: C19H16N2O

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220628-97-7 |

|---|---|

| Molecular Formula | C19H16N2O |

| Molecular Weight | 288.3 g/mol |

| IUPAC Name | (4S)-4-benzyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)17-10-4-8-15-9-5-11-20-18(15)17/h1-11,16H,12-13H2/t16-/m0/s1 |

| Standard InChI Key | UJADDXAPWQSGKQ-INIZCTEOSA-N |

| Isomeric SMILES | C1[C@@H](N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4 |

| SMILES | C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4 |

| Canonical SMILES | C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

The compound belongs to the oxazoline family, characterized by a five-membered ring containing oxygen and nitrogen atoms. Its IUPAC name, (S)-4-benzyl-2-(quinolin-8-yl)-4,5-dihydro-1,3-oxazole, reflects three key structural elements:

-

Quinolin-8-yl group: A bicyclic aromatic system with a nitrogen atom at position 1 and a hydroxyl group at position 8, known for its role in antimicrobial and antimalarial activity .

-

Benzyl substituent: A chiral (S)-configured benzyl group at the 4-position of the oxazoline ring, which influences steric and electronic interactions in biological systems .

-

Dihydrooxazole core: A partially saturated oxazole ring that enhances metabolic stability compared to fully aromatic analogs .

Molecular Properties

-

Molecular formula: (calculated for the 8-yl isomer, analogous to the 2-yl variant ).

-

Stereochemistry: The (S)-configuration at the 4-position is critical for enantioselective interactions, as seen in related oxazoline catalysts .

Table 1: Comparative Molecular Data for Quinoline-Oxazoline Derivatives

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of (S)-4-benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole likely involves:

-

Quinolin-8-ol precursor: Functionalization at the 8-position via electrophilic substitution or metal-catalyzed coupling .

-

Oxazoline ring formation: Cyclization of a β-amino alcohol with a benzyl-protected carbonyl group under acidic conditions .

-

Chiral induction: Use of (S)-benzyl glycidyl ether or asymmetric catalysis to establish the stereocenter .

Key Reaction Steps

A plausible route, adapted from Mannich-type reactions , involves:

-

Mannich base formation: Reacting quinolin-8-amine with paraformaldehyde and benzyl alcohol to generate an intermediate β-amino alcohol.

-

Cyclodehydration: Treatment with thionyl chloride (SOCl) or Burgess reagent to form the oxazoline ring .

-

Resolution: Chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer .

Scheme 1: Hypothetical Synthesis of (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

Biological Activities and Mechanisms

Antimalarial Activity

Quinolin-8-yl derivatives inhibit Plasmodium falciparum D6 and W2 strains with IC values of 1.16–4.61 μM, comparable to chloroquine . The oxazoline ring may enhance membrane permeability, facilitating heme detoxification interference.

Molecular Docking Insights

Docking studies on related compounds suggest:

-

LptA binding: Hydrogen bonding between the oxazoline nitrogen and Arg76 of LptA .

-

Topoisomerase IV inhibition: π-π stacking between the quinoline ring and Phe88 residues .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

LogP: Estimated at 3.1 (calculated using ChemAxon), indicating moderate lipophilicity.

-

Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating prodrug strategies for therapeutic use.

Metabolic Pathways

-

Oxazoline ring oxidation: Predominant hepatic metabolism via CYP3A4, yielding quinolin-8-ol and benzyl alcohol metabolites .

-

Glucuronidation: Phase II conjugation at the hydroxyl group, as observed in fluorinated quinolones .

Applications and Future Directions

Therapeutic Development

-

Dual-target antibiotics: Potential to concurrently inhibit LptA and Topoisomerase IV, reducing resistance emergence .

-

Antimalarial lead optimization: Structural tuning to improve selectivity over human kinases .

Catalytic and Material Science Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume